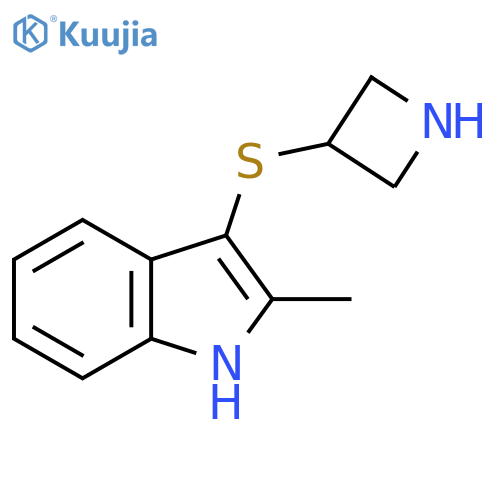

Cas no 2098106-58-0 (3-(Azetidin-3-ylthio)-2-methyl-1H-indole)

3-(Azetidin-3-ylthio)-2-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-(azetidin-3-ylthio)-2-methyl-1H-indole

- 3-(Azetidin-3-ylthio)-2-methyl-1H-indole

-

- インチ: 1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3

- InChIKey: VXAQVNNVJNVVKE-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C)NC2C=CC=CC1=2)C1CNC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 53.1

3-(Azetidin-3-ylthio)-2-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-3058-10g |

3-(azetidin-3-ylthio)-2-methyl-1H-indole |

2098106-58-0 | 95%+ | 10g |

$1684.0 | 2023-09-06 | |

| Life Chemicals | F2147-3058-0.5g |

3-(azetidin-3-ylthio)-2-methyl-1H-indole |

2098106-58-0 | 95%+ | 0.5g |

$380.0 | 2023-09-06 | |

| TRC | A218201-1g |

3-(azetidin-3-ylthio)-2-methyl-1h-indole |

2098106-58-0 | 1g |

$ 570.00 | 2022-06-08 | ||

| Life Chemicals | F2147-3058-2.5g |

3-(azetidin-3-ylthio)-2-methyl-1H-indole |

2098106-58-0 | 95%+ | 2.5g |

$802.0 | 2023-09-06 | |

| Life Chemicals | F2147-3058-0.25g |

3-(azetidin-3-ylthio)-2-methyl-1H-indole |

2098106-58-0 | 95%+ | 0.25g |

$361.0 | 2023-09-06 | |

| TRC | A218201-500mg |

3-(azetidin-3-ylthio)-2-methyl-1h-indole |

2098106-58-0 | 500mg |

$ 365.00 | 2022-06-08 | ||

| TRC | A218201-100mg |

3-(azetidin-3-ylthio)-2-methyl-1h-indole |

2098106-58-0 | 100mg |

$ 95.00 | 2022-06-08 | ||

| Life Chemicals | F2147-3058-5g |

3-(azetidin-3-ylthio)-2-methyl-1H-indole |

2098106-58-0 | 95%+ | 5g |

$1203.0 | 2023-09-06 | |

| Life Chemicals | F2147-3058-1g |

3-(azetidin-3-ylthio)-2-methyl-1H-indole |

2098106-58-0 | 95%+ | 1g |

$401.0 | 2023-09-06 |

3-(Azetidin-3-ylthio)-2-methyl-1H-indole 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

3-(Azetidin-3-ylthio)-2-methyl-1H-indoleに関する追加情報

3-(Azetidin-3-ylthio)-2-methyl-1H-indole(CAS No. 2098106-58-0)の専門的概要と応用可能性

3-(Azetidin-3-ylthio)-2-methyl-1H-indole(CAS 2098106-58-0)は、近年、医薬品開発や有機合成化学の分野で注目を集めているヘテロ環化合物です。そのユニークな分子構造(アゼチジン環とインドール骨格の結合)は、生物学的活性や薬理学的特性の探索において重要な役割を果たしています。特に創薬研究において、標的タンパク質との相互作用を最適化するためのリード化合物としての潜在能力が評価されています。

本化合物の合成経路は、パラレル合成やカップリング反応を活用した効率的な手法が報告されています。例えば、2-methylindole-3-thiolと3-ブロモアゼチジンを用いた求核置換反応により、高い収率で目的物を得ることが可能です。このプロセスでは、反応条件の最適化(溶媒選択、温度制御、触媒使用)が純度向上の鍵となります。

2023年以降、AIドリブン創薬(人工知能を活用した薬���設計)の需要増加に伴い、3-(Azetidin-3-ylthio)-2-methyl-1H-indoleのような構造多様性に富む化合物への関心が高まっています。分子ドッキングシミュレーションを用いた研究では、GPCR(Gタンパク質共役型受容体)ファミリーとの親和性予測が行われており、神経疾患治療薬や炎症性疾患ターゲットとしての可能性が示唆されています。

物理化学的特性について、2098106-58-0は中程度の極性を示し、DMSOやメタノールへの溶解性が良好です。安定性試験では、酸性条件下での分解が報告されているため、保存条件(遮光、低温、乾燥)の厳格な管理が推奨されます。質量分析(LC-MS)による同定では、[M+H]+イオンピークが明確に確認できる特徴があります。

産業応用の観点では、3-(Azetidin-3-ylthio)-2-methyl-1H-indoleを分子スキャフォールド(骨格構造)として利用した構造活性相関研究(SAR)が活発です。バイオアベイラビリティ改善を目的とした誘導体化(例:N-アルキル化、チオエーテル酸化)により、経口吸収性や血脳関門透過性の向上が図られています。特に選択的酵素阻害剤開発における構造最適化プロセスで重要な中間体として位置付けられています。

安全性評価に関しては、現時点で急性毒性データは限られていますが、in vitro試験(アメス試験、染色体異常試験)では変異原性のリスクは低いと判断されています。ただし、取り扱い時には適切なPPE(個人用保護具)の着用が必須です。廃棄処理にあたっては、有機溶媒廃液としての環境配慮が求められます。

市場動向として、2098106-58-0を含むインドール誘導体のグローバル需要は、2022-2030年でCAGR 5.8%の成長が見込まれています(出典:市場調査レポート)。この背景には、個別化医療の進展や希少疾患治療への投資拡大があります。カスタム合成サービスを提供する企業では、グラムスケールからキログラムスケールまでの受託生産ニーズが増加中です。

学術研究の最新トレンドでは、3-(Azetidin-3-ylthio)-2-methyl-1H-indoleの結晶構造解析(X線回折)による分子配向の解明や、量子化学計算を用いた電子状態の予測が進められています。DFT計算(密度汎関数理論)から得られたフロンティア軌道情報は、反応性予測や触媒設計に活用可能です。

今後の展望として、PROTAC技術(標的タンパク質分解誘導体)や分子グライコーゲン研究との組み合わせによる新規応用が期待されます。特にアゼチジン環の立体配座制御を活かした高選択性リガンドの開発は、次世代創薬プラットフォームとして注目すべき方向性です。

2098106-58-0 (3-(Azetidin-3-ylthio)-2-methyl-1H-indole) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)